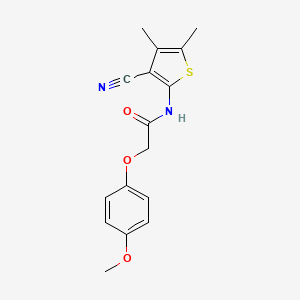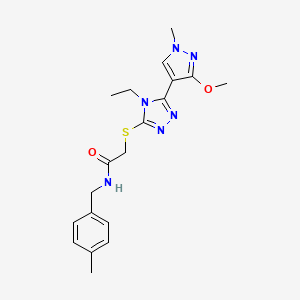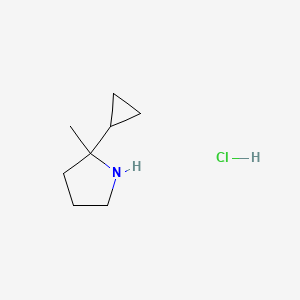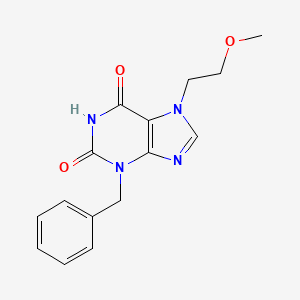![molecular formula C16H22Cl2N2O4 B3018985 N-[(4-butoxy-3-methoxyphenyl)(2-chloroacetamido)methyl]-2-chloroacetamide CAS No. 618861-62-4](/img/structure/B3018985.png)
N-[(4-butoxy-3-methoxyphenyl)(2-chloroacetamido)methyl]-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-butoxy-3-methoxyphenyl)(2-chloroacetamido)methyl]-2-chloroacetamide is a useful research compound. Its molecular formula is C16H22Cl2N2O4 and its molecular weight is 377.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chloroacetamide Herbicides and Metabolism
Metabolism in Human and Rat Liver Microsomes : Chloroacetamide herbicides, including acetochlor, alachlor, butachlor, and metolachlor, are widely used in agriculture. Research has focused on understanding their metabolism within human and rat liver microsomes, shedding light on the potential toxicological impacts and the complex metabolic pathways that lead to their carcinogenicity in animal models. This work is essential for evaluating environmental and health risks associated with these chemicals (Coleman, Linderman, Hodgson, & Rose, 2000).
Allosteric Modifiers of Hemoglobin
Design and Synthesis for Oxygen Affinity : Studies have explored the synthesis and testing of compounds to decrease the oxygen affinity of human hemoglobin A, demonstrating the potential of chloroacetamide derivatives in medical research, especially for conditions requiring modulation of oxygen supply (Randad, Mahran, Mehanna, & Abraham, 1991).
Antioxidant Development
Neuroprotective Antioxidants : Research into developing antioxidants for neuroprotection has led to the creation of compounds that could offer therapeutic strategies for neurodegenerative conditions. This highlights the versatility of chloroacetamide derivatives in drug development and the potential for innovative treatments for oxidative stress-related diseases (Kenche et al., 2013).
Antibacterial Activity
Synthesis and Evaluation Against Bacterial Strains : The synthesis of chloroacetamide derivatives and their evaluation for antibacterial activity against various strains indicate their potential utility in developing new antimicrobial agents. This area of research is crucial for addressing the growing concern of antibiotic resistance (Kocabalkanlı, Ateş, & Ötük, 2001).
Mécanisme D'action
Target of Action
Similar compounds have been used as hole-transporting materials (htms) in perovskite solar cells . These HTMs play a significant role in extracting holes from perovskite to metal electrodes .
Mode of Action
It can be inferred from similar compounds that they interact with their targets by facilitating the movement of charge carriers . This interaction results in the reduction of non-radiative recombination at the interface, thus achieving high efficiency of devices .
Biochemical Pathways
Similar compounds are known to influence the photoelectric properties of perovskite materials used as light absorbers in perovskite solar cells .
Pharmacokinetics
Similar compounds are known for their good stability and high hole mobility , which could potentially impact their bioavailability in specific applications.
Result of Action
Similar compounds have been shown to improve the power conversion efficiency (pce) of perovskite solar cells due to their high hole mobility and uniform smooth film morphology .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-butoxy-3-methoxyphenyl)-[(2-chloroacetyl)amino]methyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O4/c1-3-4-7-24-12-6-5-11(8-13(12)23-2)16(19-14(21)9-17)20-15(22)10-18/h5-6,8,16H,3-4,7,9-10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTOIFHEBSVKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(NC(=O)CCl)NC(=O)CCl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone](/img/structure/B3018909.png)
![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol](/img/structure/B3018910.png)
![4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine](/img/structure/B3018911.png)

![2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(4-methylphenyl)thio]pyrazine](/img/no-structure.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3018915.png)
![1-{[(3,5-Dimethyl-4-isoxazolyl)methyl]thio}-4-methyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B3018916.png)
![N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3018917.png)
![N-[(E)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-methoxyaniline](/img/structure/B3018920.png)

![4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B3018923.png)
![2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B3018925.png)
